molecular formula C12H20N2 B1528620 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine CAS No. 1248224-99-8

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Cat. No.: B1528620
CAS No.: 1248224-99-8
M. Wt: 192.3 g/mol
InChI Key: HLLAUVNEHBYVIA-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a pyrrole ring The pyrrole ring is further substituted with two methyl groups at the 2 and 5 positions

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions are crucial as they can influence the compound’s potential therapeutic applications, particularly in antibacterial and antitubercular treatments .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production in Chinese hamster ovary cells . Additionally, it influences cell signaling pathways and gene expression, which are critical for maintaining cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase by forming hydrogen bonds with active site residues . These interactions lead to enzyme inhibition, which can alter gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term in vitro and in vivo studies . Its stability may vary depending on the experimental conditions and storage methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine typically involves the reaction of 2,5-dimethylpyrrole with cyclohexanone under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group on the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides[][2].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Substituted amines, amides[][2]

Scientific Research Applications

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is unique due to its specific structural features, including the cyclohexane ring and the positioning of the amine group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, leading to unique therapeutic potentials .

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLAUVNEHBYVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCC(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
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4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 5
4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
Reactant of Route 6
4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

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